molecular formula C15H10F4O B8292617 4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone

4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone

Cat. No. B8292617
M. Wt: 282.23 g/mol
InChI Key: DFZSWUNQVNVQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956132B2

Procedure details

Into a 2 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel and a N2 gas supply tube, a N2 gas was supplied so that the interior of the flask became a N2 atmosphere. 400 ml of dimethylformamide and 35.0 g (0.9 mol) of sodium hydride (62% oil suspension) were charged, and a mixed solution comprising 133.5 g (0.75 mol) of 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile, 145.9 g (0.75 mol) of 4-(trifluoromethyl)benzyl chloride and 280 ml of dimethylformamide, was dropwise added over a period of one hour at from 10 to 25° C. under cooling with water and then further reacted at from 20 to 30° C. for one hour. Then, 330 g of 40% sulfuric acid aqueous solution was added to this reaction mixture and reacted at from 80 to 90° C. for one hour. After completion of the reaction, the reaction product was added to 2 e of water, and precipitated crystals were collected by filtration under reduced pressure and washed with water. Then, the crystals were washed and purified at 20° C. by means of 500 ml of isopropyl alcohol and then dried with hot air to obtain 204.7 g (yield: 95.2%) of the desired compound having a purity of 98.4% (by HPLC analysis).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
133.5 g
Type
reactant
Reaction Step Five
Quantity
145.9 g
Type
reactant
Reaction Step Five
Quantity
280 mL
Type
solvent
Reaction Step Five
Quantity
330 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
95.2%

Identifiers

REACTION_CXSMILES
N#N.[H-].[Na+].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12](N(C)C)[C:13]#N)=[CH:8][CH:7]=1.[F:18][C:19]([F:29])([F:28])[C:20]1[CH:27]=[CH:26][C:23](CCl)=[CH:22][CH:21]=1.S(=O)(=O)(O)[OH:31]>O.CN(C)C=O>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:31])[CH2:13][C:23]2[CH:26]=[CH:27][C:20]([C:19]([F:29])([F:28])[F:18])=[CH:21][CH:22]=2)=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
133.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)N(C)C
Name
Quantity
145.9 g
Type
reactant
Smiles
FC(C1=CC=C(CCl)C=C1)(F)F
Name
Quantity
280 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
330 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
further reacted at from 20 to 30° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reacted at from 80 to 90° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
Then, the crystals were washed
CUSTOM
Type
CUSTOM
Details
purified at 20° C. by means of 500 ml of isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried with hot air

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 204.7 g
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.